2-Bromo-3-fluoro-4-methoxyacetophenone
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 2-Bromo-3-fluoro-4-methoxyacetophenone follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic ketones. The compound is officially designated as 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone according to International Union of Pure and Applied Chemistry standards, reflecting its structural composition of a brominated ethyl ketone attached to a trisubstituted benzene ring. Alternative systematic names documented in chemical databases include 2-bromo-1-(3-fluoro-4-methoxy-phenyl)-ethanone and 2-fluoro-4-(1-oxo-2-bromoethyl)anisole, each emphasizing different aspects of the molecular architecture.
The compound exhibits several recognized synonyms that are commonly employed in chemical literature and commercial applications. These include 2-Bromo-3'-fluoro-4'-methoxyacetophenone, 4-(Bromoacetyl)-2-fluoroanisole, and 1'-bromo-3-fluoro-4-methoxy acetophenone. The German nomenclature designation appears as 2-Brom-1-(3-fluor-4-methoxy-phenyl)-aethanon, maintaining consistency with International Union of Pure and Applied Chemistry principles while adapting to linguistic conventions. The systematic naming approach ensures precise identification of the compound's substitution pattern, with the bromine atom positioned at the alpha-carbon of the ketone functionality and the fluorine and methoxy groups located at the 3- and 4-positions of the phenyl ring, respectively.
Molecular Structure and Crystallographic Data
The molecular structure of this compound is characterized by the molecular formula C₉H₈BrFO₂ with a precise molecular weight of 247.06100 atomic mass units. The compound exhibits a calculated exact mass of 245.96900, demonstrating the precision required for analytical applications. The structural architecture consists of a substituted acetophenone backbone where the phenyl ring bears three distinct substituents: a fluorine atom at the meta position relative to the ketone, a methoxy group (-OCH₃) at the para position, and a bromine atom attached to the alpha-carbon of the acetyl chain.
Crystallographic analysis reveals that the compound adopts a crystalline powder form with a characteristic white to off-white coloration. The melting point range is precisely determined to be 71-74 degrees Celsius, indicating a relatively narrow melting range typical of pure organic compounds with defined crystal structures. The compound demonstrates lachrymatory properties, suggesting the presence of reactive functional groups that can interact with biological tissues. Storage requirements specify maintenance at temperatures between -4 degrees Celsius for short-term storage periods of one to two weeks, with extended storage necessitating temperatures of -20 degrees Celsius for periods extending one to two years.
The three-dimensional molecular geometry exhibits planarity in the aromatic region with the acetyl side chain potentially adopting various conformations depending on crystal packing forces. The electron-withdrawing nature of both the bromine and fluorine substituents significantly influences the electronic distribution within the molecule, affecting both its chemical reactivity and physical properties.
Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Thermodynamic Properties (Melting Point, Boiling Point, Solubility)
The thermodynamic properties of this compound demonstrate characteristic behavior typical of halogenated aromatic compounds. The melting point is experimentally determined to fall within the range of 71-74 degrees Celsius, indicating good crystalline purity and structural integrity. This relatively low melting point for an aromatic compound reflects the influence of the flexible acetyl side chain and the steric effects of the multiple substituents on crystal packing efficiency.
The boiling point is calculated to be 319.3 ± 27.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This elevated boiling point demonstrates the significant intermolecular forces present in the liquid phase, likely arising from dipole-dipole interactions between the carbonyl groups and halogen bonding involving the bromine and fluorine atoms. The flash point is determined to be 146.9 ± 23.7 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures.
The density of the compound is calculated to be 1.5 ± 0.1 grams per cubic centimeter, reflecting the substantial contribution of the bromine atom to the overall molecular mass. This density value is significantly higher than typical organic compounds, primarily due to the heavy halogen substituent. The vapor pressure at 25 degrees Celsius is calculated to be 0.0 ± 0.7 millimeters of mercury, indicating very low volatility at ambient temperatures.
| Property | Value | Source |
|---|---|---|
| Melting Point | 71-74°C | |
| Boiling Point | 319.3 ± 27.0°C at 760 mmHg | |
| Flash Point | 146.9 ± 23.7°C | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
Computational Chemistry Predictions (Logarithm of Partition Coefficient, Polar Surface Area, Molecular Dynamics)
Computational chemistry calculations provide valuable insights into the molecular properties and behavior of this compound. The logarithm of the partition coefficient (LogP) is calculated to be 2.41190, indicating moderate lipophilicity that suggests balanced solubility characteristics between aqueous and organic phases. This LogP value positions the compound in an optimal range for potential biological membrane permeability while maintaining sufficient water solubility for synthetic applications.
The Polar Surface Area (PSA) is computed to be 26.30000 square angstroms, reflecting the contribution of the oxygen and fluorine atoms to the overall molecular polarity. This relatively low Polar Surface Area value suggests limited hydrogen bonding capability and moderate polarity, consistent with the LogP predictions. The Polar Surface Area calculation considers the methoxy oxygen, the carbonyl oxygen, and the fluorine atom as the primary contributors to molecular polarity.
The Polarizability is calculated to be 20.1 ± 0.5 × 10⁻²⁴ cubic centimeters, indicating the molecule's ability to form induced dipoles in response to external electric fields. This property influences intermolecular interactions and contributes to the compound's behavior in various chemical environments. The relatively high polarizability reflects the extended aromatic system and the presence of heavy atoms that contribute to electron cloud deformability.
Molecular dynamics simulations and quantum mechanical calculations predict specific conformational preferences for the acetyl side chain relative to the aromatic ring. The rotational barrier around the carbon-carbon bond connecting the ketone to the benzene ring influences the compound's three-dimensional structure and affects its reactivity patterns. The electronic effects of the multiple substituents create a complex electrostatic potential surface that governs intermolecular interactions and chemical reactivity.
| Computational Property | Value | Source |
|---|---|---|
| LogP | 2.41190 | |
| Polar Surface Area | 26.30000 Ų | |
| Exact Mass | 245.96900 | |
| Polarizability | 20.1 ± 0.5 × 10⁻²⁴ cm³ |
Properties
IUPAC Name |
1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETATZUSCGXIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituent effects are compared below:
Key Observations :
- Electron-Withdrawing Effects: The fluorine atom in this compound enhances electron withdrawal compared to non-fluorinated analogs like 2-Bromo-4'-methoxyacetophenone. This increases electrophilicity at the ketone group, favoring nucleophilic substitutions .
- Bioactivity: Fluorine’s presence may improve metabolic stability in pharmaceuticals compared to non-fluorinated analogs .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Bromo-3-fluoro-4-methoxyacetophenone generally involves:
- Starting from substituted anisoles or acetophenones.
- Introducing fluorine and methoxy groups on the aromatic ring.
- Bromination of the acetophenone side chain at the alpha position.
- Multi-step functional group transformations to achieve regioselective substitution.
Preparation of 2-Fluoro-4-methoxyacetophenone Intermediate
A key intermediate is 2-fluoro-4-methoxyacetophenone, which can be synthesized by Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of aluminum chloride catalyst in dichloroethane solvent.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | m-Fluoroanisole (0.9-1.1 mol), aluminum chloride (1.00-1.03 mol), acetyl chloride (1.01-1.03 mol) | Stirring at 0°C, slow addition over 2 hours, incubation 1 hour at 0-10°C |
| 2 | Quench in ice water, separate organic layer | Washing with water, concentration under reduced pressure |
| 3 | Recrystallization from methanol | Yields white crystals of 2-fluoro-4-methoxyacetophenone |
- Yield: Approximately 95 g from 126 g m-fluoroanisole scale.
- Purity: High, suitable for further transformations.
This method is noted for its simplicity, high utilization ratio, and cost-effectiveness, making it suitable for scale-up.
Bromination of 4-Fluoro-2-methoxyacetophenone to Obtain 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
Selective bromination at the alpha position of the acetophenone side chain is achieved using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform, carbon tetrachloride, or acetic acid.
| Parameter | Details |
|---|---|
| Brominating agent | Bromine (Br2) or NBS |
| Solvent | Chloroform, carbon tetrachloride, or acetic acid |
| Temperature | Room temperature (20-25°C) |
| Reaction time | 3-4 hours |
| pH control | Alkali (ammonia or sodium hydroxide) added during reaction to neutralize HBr byproduct |
- After reaction, organic solvents are removed by distillation.
- The product is extracted with water, filtered, dried, and recrystallized (e.g., from ethyl acetate).
- High yield and purity (up to 99% purity reported).
- Suitable for industrial scale synthesis with controlled reaction parameters.
Multi-Step Synthesis of 2-Bromo-3-methoxyacetophenones (Analogous to this compound)
A detailed patented method for preparing 2-bromo-3-methoxyacetophenones involves:
- Step 1: Nitration of 1-phenylethanone at low temperature (-10 to -5°C) using a nitrating agent prepared from concentrated sulfuric acid and fuming nitric acid.
- Step 2: Reduction of the nitro group to amino group using iron powder in dilute hydrochloric acid.
- Step 3: Diazotization and Hydrolysis of the amino group to hydroxy group using sodium nitrite and carbamide in acidic aqueous medium, followed by hydrolysis at 90°C.
- Step 4: Methylation of the hydroxy group with dimethyl sulfate under alkaline conditions (pH 8-9) at 50-60°C.
- Step 5: Bromination of the methoxyacetophenone with NBS in acetic acid at room temperature, with alkali added to neutralize HBr formed.
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Nitration | >80 | - | Controlled temperature critical |
| Reduction | >80 | - | Iron powder excess ensures completion |
| Diazotization | >80 | - | Precise control of temperature and pH |
| Methylation | >80 | - | pH maintenance essential |
| Bromination | >80 | 99.2 | Recrystallization yields pale yellow powder |
- High overall yield and purity.
- Mild reaction conditions reduce environmental impact.
- Raw materials are inexpensive and readily available.
- Scalable for industrial production.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Friedel-Crafts Acylation (2-fluoro-4-methoxyacetophenone) | m-Fluoroanisole, AlCl3, Acetyl chloride, DCE, 0-10°C | 85-95 | High | Simple, cost-effective |
| Bromination (alpha position) | Br2 or NBS, chloroform/acetic acid, RT, 3-4h, pH control | >80 | >99 | Selective, scalable |
| Nitration (1-phenylethanone) | H2SO4/HNO3, -10 to -5°C | >80 | - | Temperature sensitive |
| Reduction (nitro to amino) | Fe powder, dilute HCl, RT | >80 | - | Excess Fe ensures completion |
| Diazotization & Hydrolysis | NaNO2, carbamide, H2SO4, 45-90°C | >80 | - | Precise pH and temp control |
| Methylation (hydroxy to methoxy) | Dimethyl sulfate, alkali, 50-60°C, pH 8-9 | >80 | - | pH control critical |
| Bromination (final step) | NBS, acetic acid, RT, alkali pH control | >80 | 99.2 | High purity, mild conditions |
Summary and Recommendations
- The preparation of this compound involves careful control of reaction conditions to achieve regioselectivity and high purity.
- Starting from fluorinated anisoles or acetophenones, Friedel-Crafts acylation is an effective route to introduce the acetyl group.
- Bromination at the alpha position is efficiently achieved with NBS or bromine under mild conditions with pH control to neutralize hydrogen bromide.
- Multi-step synthetic routes involving nitration, reduction, diazotization, methylation, and bromination provide high yields (>80% per step) and high final purity (>99%).
- The described methods are suitable for scale-up and industrial production with environmentally considerate conditions.
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-3-fluoro-4-methoxyacetophenone, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves sequential functionalization of acetophenone derivatives. A plausible route includes:
Friedel-Crafts acylation to introduce the acetyl group.
Electrophilic halogenation for bromine/fluorine substitution, guided by directing effects of substituents (e.g., methoxy groups direct electrophiles to para/ortho positions) .
Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.
Key factors affecting yield and purity:
- Temperature control during halogenation to minimize side reactions (e.g., over-bromination).
- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates .
- Catalyst optimization (e.g., Lewis acids like FeBr₃ for bromination) .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons split by fluorine coupling) .
- 19F NMR confirms fluorine substitution (δ -110 to -120 ppm for aryl-F) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ = 261.0 for C₉H₇BrFO₂) .
- IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .
Advanced: How do substituent positions influence reactivity in nucleophilic substitution reactions?
Answer:
The ortho-bromo , meta-fluoro , and para-methoxy arrangement creates steric and electronic effects:
- Methoxy group : Electron-donating resonance stabilizes intermediates but may hinder nucleophilic attack at the para position .
- Fluorine : Withdraws electrons via inductive effects, activating adjacent positions for substitution .
- Steric hindrance : Bromine at ortho positions may slow reactions requiring planar transition states (e.g., SNAr) .
Example : In Suzuki couplings, the methoxy group directs palladium catalysts to the bromine site, but fluorine’s electronegativity may alter regioselectivity .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Storage : Keep at 0–6°C in airtight, UV-protected containers to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for manipulations .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and consult an ophthalmologist .
Advanced: How can computational models predict regioselectivity in electrophilic attacks?
Answer:
- Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, fluorine’s inductive effect increases positive charge at adjacent carbons .
- Molecular Electrostatic Potential (MEP) maps visualize electron-rich regions (e.g., methoxy-directing effects) .
- Transition-state modeling evaluates steric barriers (e.g., bromine hindrance at ortho positions) .
Basic: What solvent systems optimize recrystallization?
Answer:
- Solvent pairs : Ethanol/water or hexane/ethyl acetate mixtures balance solubility and polarity .
- Low-temperature crystallization (0–5°C) minimizes decomposition .
- Purity check : Monitor melting point (literature range: 47–49°C for analogues) .
Advanced: How to resolve unexpected NMR coupling patterns?
Answer:
- Deuterated solvents (e.g., DMSO-d₆) reduce proton interference.
- 2D NMR (COSY, HSQC) clarifies splitting from vicinal fluorine or bromine atoms .
- Variable-temperature NMR identifies dynamic effects (e.g., rotamers) .
Advanced: How does the methoxy group stabilize intermediates in multi-step syntheses?
Answer:
- Resonance stabilization : Delocalizes electrons into the ring, stabilizing carbocation intermediates during Friedel-Crafts reactions .
- Steric protection : Shields reactive sites from undesired side reactions (e.g., oxidation) .
Advanced: How to manage competing pathways in cross-coupling reactions?
Answer:
- Catalyst tuning : Use Pd(PPh₃)₄ for Suzuki couplings; adjust ligand bulkiness to reduce steric clashes .
- Temperature control : Higher temps (80–100°C) favor transmetallation over proto-dehalogenation .
Basic: What environmental precautions are necessary for disposal?
Answer:
- Waste segregation : Collect halogenated waste in approved containers .
- Neutralization : Treat with alkaline solutions to hydrolyze ketones before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
